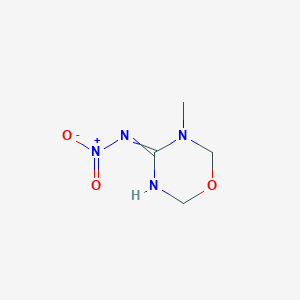
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is a chemical compound with the molecular formula C4H8N4O3. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a white to off-white solid that is slightly soluble in chloroform and methanol when heated .
Preparation Methods
The synthesis of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves several steps. One common method is to react S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C. The resulting product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It serves as an intermediate in the production of insecticides like thiamethoxam.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves its interaction with specific molecular targets. In the case of its use as an insecticide intermediate, it targets the nervous system of insects, leading to their paralysis and death. The compound affects the nicotinic acetylcholine receptors, disrupting normal neural transmission .
Comparison with Similar Compounds
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is unique due to its specific structure and properties. Similar compounds include:
Thiamethoxam: An insecticide that shares a similar oxadiazine structure.
Imidacloprid: Another insecticide with a different chemical structure but similar mode of action.
Clothianidin: A neonicotinoid insecticide with comparable applications.
These compounds are used in similar applications but differ in their chemical structures and specific properties.
Properties
Molecular Formula |
C4H8N4O3 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |
InChI |
InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6) |
InChI Key |
GAYLOVDFGKQKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1COCNC1=N[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














